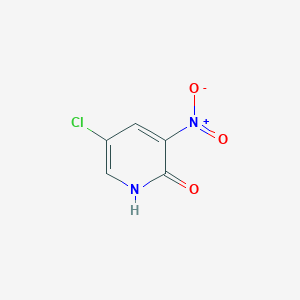

N-Despropyl Pergolide

説明

N-Despropyl Pergolide is a chemical derivative related to Pergolide, a semisynthetic ergoline dopamine agonist used in the treatment of Parkinson's disease. Pergolide exhibits activity at both pre- and postsynaptic dopamine D2 receptors and has agonist activity at dopamine D1 receptors. Its pharmacological profile also includes effects on dopamine turnover and free radical scavenging enzymes, which may be relevant in the treatment of Parkinson's disease (Markham & Benfield, 1997).

科学的研究の応用

Dopaminergic Receptor Agonist : Pergolide acts as an agonist on central dopaminergic receptors. It has shown effectiveness in reducing tremor and turning behavior in rats with dopamine lesions and is effective in treating advanced Parkinson's disease (Goldstein et al., 1980) (Goldstein et al., 1980).

Neuroprotective Effects : Pergolide pretreatment has been found to protect against dopaminergic neuronal damage caused by 6-hydroxydopamine. This protection may be due to its effects on presynaptic autoreceptors and induction of Cu/Zn superoxide dismutase (Asanuma et al., 1995) (Asanuma et al., 1995).

Aging and Parkinson's Disease : Chronic dietary administration of Pergolide for two years protects against age-related deterioration of dopamine nigrostriatal neurons, potentially benefiting Parkinson's disease patients (Felten et al., 1992) (Felten et al., 1992).

Protection against Neurodegeneration : Pergolide protects SH-SY5Y neuroblastoma cells from neurodegeneration induced by oxidative stress, without the blocking effects being mitigated by dopamine receptor antagonists (Uberti et al., 2002) (Uberti et al., 2002).

Treatment for Tic Disorders and ADHD : Pergolide is an effective and safe medication for tic reduction in children and may also improve attention-deficit hyperactivity disorder symptoms (Gilbert et al., 2003) (Gilbert et al., 2003).

Restless Legs Syndrome : Pergolide, administered at low-to-medium bedtime doses, effectively reduces restless legs syndrome symptoms and improves sleep quality and quality of life in patients with primary restless legs syndrome (Wetter et al., 1999) (Wetter et al., 1999).

Potential Side Effects : Pergolide use for restless legs syndrome may cause weight loss, pleuropulmonary fibrosis, and exudative pleural effusion, emphasizing the need for careful monitoring of ergot-derived compounds in clinical use (Danoff et al., 2001) (Danoff et al., 2001).

作用機序

Target of Action

N-Despropyl Pergolide is a metabolite of Pergolide , which is an ergot dopamine agonist with high affinity for dopamine receptors . The primary targets of N-Despropyl Pergolide are the dopamine receptors .

Mode of Action

N-Despropyl Pergolide, similar to Pergolide, acts as a dopaminergic agonist . It interacts with dopamine receptors, leading to their activation. This interaction results in the decrease of plasma prolactin concentrations .

Biochemical Pathways

The activation of dopamine receptors by N-Despropyl Pergolide impacts several biochemical pathways. One of the key pathways affected is the prolactin secretion pathway . By acting as a dopaminergic agonist, N-Despropyl Pergolide decreases plasma prolactin concentrations .

Pharmacokinetics

It is known that pergolide, the parent compound, is metabolized to form n-despropyl pergolide

Result of Action

The activation of dopamine receptors by N-Despropyl Pergolide leads to a decrease in plasma prolactin concentrations . This can have various molecular and cellular effects, including potential antiparkinsonian effects .

Action Environment

The action, efficacy, and stability of N-Despropyl Pergolide can be influenced by various environmental factors. For instance, the parent compound Pergolide was withdrawn from the US market due to the risk of heart valve fibrosis associated with its long-term use . Therefore, the use of N-Despropyl Pergolide should be carefully monitored, considering factors such as patient’s health status, other medications, and long-term effects.

特性

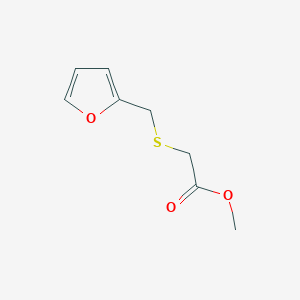

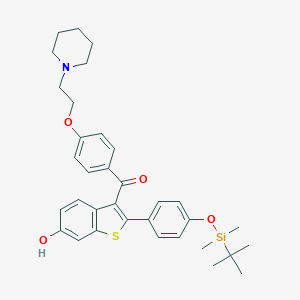

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S/c1-19-9-10-5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)17-7-10/h2-4,8,10,13,15,17-18H,5-7,9H2,1H3/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDLEAVQICQCHC-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433492 | |

| Record name | N-Despropyl Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Despropyl Pergolide | |

CAS RN |

72821-91-1 | |

| Record name | N-Despropyl Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)

![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)